Pilocarpine hydrochloride

Overview

Description

Pilocarpine hydrochloride is a naturally occurring alkaloid derived from the Pilocarpus plants. It is primarily used as a medication to reduce intraocular pressure in glaucoma and to treat dry mouth caused by Sjögren’s syndrome or radiation therapy for head and neck cancer . This compound is a muscarinic acetylcholine receptor agonist, which means it mimics the action of acetylcholine, a neurotransmitter, on muscarinic receptors .

Mechanism of Action

Target of Action

Pilocarpine hydrochloride primarily targets muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in transmitting signals in the nervous system. Pilocarpine is a muscarinic acetylcholine agonist , meaning it binds to these receptors and activates them .

Mode of Action

Pilocarpine interacts with its targets by selectively working on muscarinic receptors . This interaction results in parasympathomimetic effects , which mimic the action of the parasympathetic nervous system . In the eye, pilocarpine causes the ciliary muscle to contract, allowing for the drainage of aqueous humor from the anterior chamber of the eye and reducing intraocular pressure related to glaucoma .

Biochemical Pathways

The activation of muscarinic receptors by pilocarpine leads to various downstream effects. For instance, in the eye, the contraction of the ciliary muscle changes the shape of the lens, allowing for better focus. It also opens up channels in the trabecular meshwork, facilitating the outflow of aqueous humor and reducing intraocular pressure .

Pharmacokinetics

Pilocarpine is rapidly absorbed into the systemic circulation with a median Tmax,ss of 0.334 hours . Plasma concentrations of pilocarpine are measurable in most participants up to 8 to 10 hours post-dose . The systemic exposure at steady state is low with mean Cmax,ss and AUC0-t,ss of 1950 pg/mL and 4140 pg.hr/mL, respectively .

Result of Action

The activation of muscarinic receptors by pilocarpine leads to several effects at the molecular and cellular levels. In the eye, it results in miosis, or pupil constriction, and a reduction in intraocular pressure . It also stimulates the secretion of large amounts of saliva and sweat , which can help alleviate symptoms of dry mouth.

Action Environment

The action of pilocarpine can be influenced by various environmental factors. For instance, the estimated concentration of this compound at the point of entry into the aquatic environment has been calculated to be below 1 part per billion (ppb), indicating that it is unlikely to have a significant effect on the environment .

Biochemical Analysis

Biochemical Properties

Pilocarpine hydrochloride is non-selective for the various muscarinic receptors but does not stimulate nicotinic acetylcholine receptors . It is a peripheral stimulant of the parasympathetic system and has been used as both a miotic and a diaphoretic agent .

Cellular Effects

This compound has been widely used topically in the eye for controlling elevated intraocular pressure associated with glaucoma . It effectively reduces intraocular pressure for long periods without side effects . It also has effects on slow wave sleep and rapid eye movement induction .

Molecular Mechanism

This compound has been shown to increase resting and stimulate salivary flow, decrease subjective oral dryness, and decrease difficulties with chewing and speaking in patients with xerostomia . It was shown that oral this compound not only caused an increase in salivary flow but also normalized chronic graft-versus-host disease-induced salivary biochemical and immunological alterations .

Temporal Effects in Laboratory Settings

It is known that this compound has a high degree of precision if the experimental conditions are observed carefully .

Metabolic Pathways

It is known that this compound interacts with various enzymes and cofactors .

Transport and Distribution

It is known that this compound interacts with various transporters and binding proteins .

Subcellular Localization

It is known that this compound interacts with various compartments or organelles .

The information provided here is based on the current understanding and available literature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pilocarpine hydrochloride is synthesized from the leaves of Pilocarpus microphyllus. The process involves moistening the sample with dilute sodium hydroxide to transform the alkaloid into its free-base form, followed by extraction using chloroform or a suitable organic solvent . The extracted pilocarpine is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In industrial settings, this compound is produced under aseptic conditions to ensure microbiological stability. The solution is prepared by dissolving this compound in purified water, with sodium chloride added to ensure isotonicity. A preservative, such as catamine AB, is included to enhance the penetration of pilocarpine through the cornea and prolong its safe use .

Chemical Reactions Analysis

Types of Reactions: Pilocarpine hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: Pilocarpine can be hydrolyzed by paraoxonase 1, a calcium-dependent esterase found in plasma and the human liver.

Oxidation: Pilocarpine undergoes CYP2A6-mediated 3-hydroxylation to form stereoisomers of 3-hydroxypilocarpine.

Major Products:

Scientific Research Applications

Pilocarpine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of muscarinic acetylcholine receptor agonists.

Biology: Pilocarpine is used to induce seizures in animal models to study epilepsy and neuroprotection.

Medicine: It is used to treat dry mouth in patients with Sjögren’s syndrome and those undergoing radiation therapy for head and neck cancer.

Industry: this compound is used in the formulation of eye drops and oral tablets for therapeutic purposes.

Comparison with Similar Compounds

Carbachol: Another muscarinic receptor agonist used in ophthalmology to reduce intraocular pressure.

Bethanechol: A muscarinic receptor agonist used to treat urinary retention and stimulate gastrointestinal motility.

Cevimeline: A muscarinic receptor agonist used to treat dry mouth in patients with Sjögren’s syndrome.

Uniqueness of Pilocarpine Hydrochloride: this compound is unique due to its dual action in both ophthalmology and the treatment of dry mouth. Unlike carbachol and bethanechol, which are primarily used for specific conditions, this compound has a broader range of applications, making it a versatile therapeutic agent .

Properties

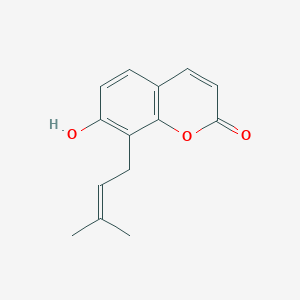

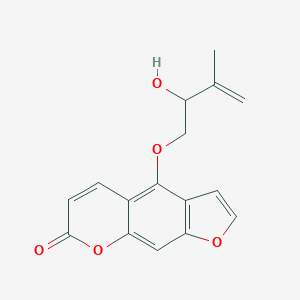

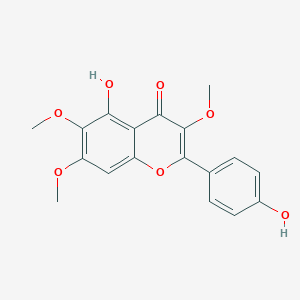

IUPAC Name |

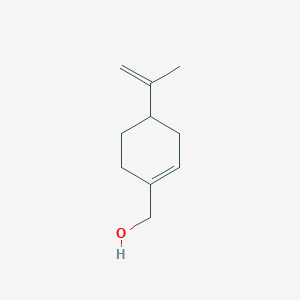

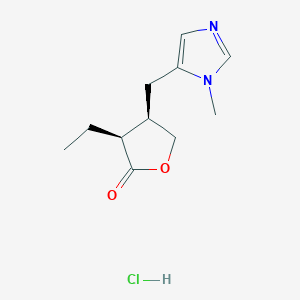

(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHFTSOMWOSFHM-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(COC1=O)CC2=CN=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021162 | |

| Record name | Pilocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pilocarpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

260 °C @ 5 MM HG (PARTIAL CONVERSION TO ISOPILOCARPINE) | |

| Record name | PILOCARPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

FREELY SOL IN ETHANOL; INSOL IN DIETHYL ETHER /HCL/, SOL IN WATER, ALC, CHLOROFORM; SPARINGLY SOL IN ETHER, BENZENE; ALMOST INSOL IN PETROLEUM ETHER, SOL IN ETHANOL, DIETHYL ETHER, 2.07e+00 g/L | |

| Record name | Pilocarpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PILOCARPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pilocarpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Pilocarpine is a cholinergic parasympathomimetic agent. It increase secretion by the exocrine glands, and produces contraction of the iris sphincter muscle and ciliary muscle (when given topically to the eyes) by mainly stimulating muscarinic receptors., ...ACT PRIMARILY @ MUSCARINIC RECEPTORS OF AUTONOMIC EFFECTOR CELLS, GANGLIONIC EFFECTS CAN ALSO BE OBSERVED. THIS IS PARTICULARLY TRUE OF PILOCARPINE, ALTHOUGH ITS GANGLIONIC ACTION ALSO INVOLVES STIMULATION OF MUSCARINIC RECEPTORS..., ...AFTER TOPICAL INSTILLATION, MIOSIS BEGINS IN 15 TO 30 MIN & LASTS 4 TO 8 HR. REDUCTION OF INTRAOCULAR PRESSURE IS MAXIMAL IN 2 TO 4 HR, WHICH CORRELATES WITH MAX DECR IN OUTFLOW RESISTANCE. EFFECT ON INTRAOCULAR PRESSURE OUTLASTS EFFECT ON OUTFLOW FACILITY...PILOCARPINE...MAY DECR AQUEOUS PRODUCTION., ...PILOCARPINE /HAS AS/...PRINCIPAL ACTION STIMULATION OF SAME AUTONOMIC EFFECTOR CELLS AS THOSE ACTED UPON BY CHOLINERGIC POSTGANGLIONIC NERVE IMPULSES., ...PILOCARPINE...PRINCIPAL ACTION STIMULATION OF SAME AUTONOMIC EFFECTOR CELLS AS THOSE ACTED UPON BY CHOLINERGIC POSTGANGLIONIC NERVE IMPULSES. IN THIS RESPECT...RESEMBLE CHOLINE ESTERS... | |

| Record name | Pilocarpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PILOCARPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OIL OR CRYSTALS, NEEDLES | |

CAS No. |

92-13-7, 54-71-7 | |

| Record name | Pilocarpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pilocarpine [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pilocarpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S,4R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pilocarpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pilocarpine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pilocarpine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01MI4Q9DI3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PILOCARPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pilocarpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204-205 °C, 34 °C | |

| Record name | Pilocarpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PILOCARPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pilocarpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of pilocarpine hydrochloride?

A1: this compound is a non-selective muscarinic receptor agonist. [] It exerts its effects by directly stimulating cholinergic receptors, primarily the M3 subtype, found on various tissues and organs. [] This stimulation leads to a range of parasympathomimetic effects.

Q2: What is the primary effect of this compound on exocrine glands?

A2: this compound primarily stimulates exocrine gland secretions. This includes increased production of saliva by the salivary glands, tears by the lacrimal glands, and sweat by the sweat glands. [, , , , ]

Q3: How does this compound affect the eye?

A3: In the eye, this compound acts on the muscarinic receptors in the iris sphincter muscle and ciliary muscle. This leads to pupillary constriction (miosis) and contraction of the ciliary muscle, resulting in increased aqueous humor outflow and a decrease in intraocular pressure. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C11H16N2O2 • HCl and a molecular weight of 244.72. []

Q5: What spectroscopic techniques are helpful in identifying and characterizing this compound?

A5: Infrared (IR) spectroscopy and 13C-Fourier transform spectroscopy (13C-NMR) are effective for identifying and quantifying this compound and its degradation products. [, ]

Q6: What factors influence the stability of this compound in ophthalmic solutions?

A6: Factors like storage conditions, pH, and the presence of preservatives like phenylmercuric nitrate can impact the stability of this compound ophthalmic solutions. These factors can lead to the formation of degradation products like isopilocarpine and pilocarpic acid. [, ]

Q7: How can the stability of this compound solutions be improved?

A7: Formulating stable this compound solutions involves careful pH adjustment and minimizing the use of alkaline substances. Achieving an equilibrium pH of approximately 3.8, where a self-buffering pilocarpine-pilocarpic acid system forms, can enhance stability. []

Q8: What are the main therapeutic uses of this compound?

A8: this compound is primarily used to treat glaucoma, particularly acute angle-closure glaucoma. [] It's also used to manage xerostomia (dry mouth) caused by radiation therapy for head and neck cancers, Sjögren's syndrome, and the use of certain medications. [, , , , , , , ]

Q9: What are the common side effects associated with this compound use?

A10: Common side effects are generally mild and transient, including sweating, headaches, urinary frequency, and gastrointestinal disturbances. [, , , , , ] These side effects are often dose-dependent and related to the drug's systemic cholinergic effects.

Q10: What alternative formulations of this compound are being explored to overcome its limitations?

A11: Researchers are investigating sustained-release formulations like solid dispersions, liposomes, and gelatin hydrogels to prolong the duration of action and potentially reduce the frequency of administration. [, , , ] Additionally, pilocarpine lozenges are being studied as a more targeted approach for treating xerostomia. []

Q11: What is the rationale for developing a low-dose pilocarpine spray for xerostomia?

A12: A low-dose pilocarpine spray aims to provide a more localized delivery to the oral cavity, potentially minimizing systemic side effects associated with oral tablet formulations. []

Q12: What preformulation studies are crucial during the development of this compound dosage forms?

A13: Preformulation studies involve evaluating the drug's physicochemical properties, including solubility, lipophilicity (partition coefficient), compatibility with excipients, and thermal behavior. This information guides the selection of appropriate formulation strategies and ensures the development of safe and effective dosage forms. []

Q13: What animal models are used to study the effects of this compound?

A14: Researchers commonly utilize rat models to investigate the effects of this compound on salivary gland function, particularly in the context of radiation-induced xerostomia. [, , ] Rabbit models are also used, especially in ophthalmologic research, to study the drug's effects on tear production and intraocular pressure. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.